Tert-butyl 3-cyano-4-oxopiperidine-1-carboxylate
Overview
Description
Tert-butyl 3-cyano-4-oxopiperidine-1-carboxylate is a chemical compound with the molecular formula C11H16N2O3. It is a piperidine derivative, characterized by the presence of a cyano group at the third position and a carbonyl group at the fourth position of the piperidine ring. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and materials science .
Mechanism of Action
Target of Action
Tert-butyl 3-cyano-4-oxopiperidine-1-carboxylate is a complex compound with a specific target in biological systems. It is suggested that it acts as a fluoroquinolone antibiotic, which primarily targets bacterial DNA gyrase . DNA gyrase is an enzyme that introduces negative supercoils (or relaxes positive supercoils) into DNA and is essential for the replication of bacteria.
Mode of Action
The compound interacts with its target, the bacterial DNA gyrase, by inhibiting its activity . This inhibition prevents the supercoiling of bacterial DNA, a critical process for DNA replication and transcription in bacteria. As a result, the bacteria cannot replicate or transcribe their DNA, leading to their death or growth inhibition.
Pharmacokinetics
The compound’s stability under normal storage conditions (sealed and dry at 2-8°C) suggests it may have a reasonable half-life .
Result of Action
The primary result of the action of this compound is the inhibition of bacterial growth. By preventing DNA supercoiling, the compound inhibits DNA replication and transcription, leading to the death of the bacteria or the inhibition of their growth .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, pH levels, temperature, and the presence of other compounds can affect its stability and activity. As mentioned, the compound is stable under normal storage conditions (sealed and dry at 2-8°C)
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-cyano-4-oxopiperidine-1-carboxylate typically involves the reaction of 4-piperidone with tert-butyl chloroformate and a cyanide source. One common method includes the following steps:
- Dissolve 4-piperidone in an appropriate solvent such as methanol.
- Add triethylamine to the solution to act as a base.
- Slowly add tert-butyl chloroformate to the mixture while maintaining a low temperature.
- Introduce a cyanide source, such as sodium cyanide, to the reaction mixture.
- Stir the reaction mixture at room temperature for several hours.
- Purify the product using standard techniques such as recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form hydroxyl derivatives using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Tert-butyl 3-cyano-4-oxopiperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Employed in the development of bioactive molecules and enzyme inhibitors.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Industry: Utilized in the production of advanced materials and polymers with specific properties
Comparison with Similar Compounds
- Tert-butyl 4-oxopiperidine-1-carboxylate
- 1-Boc-3-piperidone
- Tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate
- Tert-butyl 4-cyano-3-oxopiperidine-1-carboxylate
Comparison: Tert-butyl 3-cyano-4-oxopiperidine-1-carboxylate is unique due to the presence of both cyano and carbonyl groups on the piperidine ring, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a versatile scaffold for the synthesis of diverse derivatives and has shown promising applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
tert-butyl 3-cyano-4-oxopiperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-11(2,3)16-10(15)13-5-4-9(14)8(6-12)7-13/h8H,4-5,7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPFTZTMJPFIRAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=O)C(C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10654977 | |
Record name | tert-Butyl 3-cyano-4-oxopiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10654977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
914988-10-6 | |
Record name | tert-Butyl 3-cyano-4-oxopiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10654977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 3-cyano-4-oxopiperidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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